molecular formula C18H14BrNO4S3 B5041693 [2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl] methanesulfonate

[2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl] methanesulfonate

Cat. No.: B5041693
M. Wt: 484.4 g/mol
InChI Key: ZSXYTSAPKQICHT-YBEGLDIGSA-N
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Description

[2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl] methanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, a bromophenyl group, and a methanesulfonate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl] methanesulfonate typically involves multiple steps:

    Formation of the Thiazolidinone Core: This step involves the reaction of a benzylidene derivative with a thiazolidine-2-thione under basic conditions to form the thiazolidinone core.

    Methanesulfonation: The final step involves the esterification of the phenolic hydroxyl group with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone core.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology

In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl] methanesulfonate involves its interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenyl group enhances binding affinity through hydrophobic interactions, while the methanesulfonate ester increases solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl] methanesulfonate has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its thiazolidinone core and bromophenyl group provide specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4S3/c1-27(22,23)24-15-8-7-14(19)9-13(15)10-16-17(21)20(18(25)26-16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXYTSAPKQICHT-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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